

Technical Support Center: Deucravacitinib Metabolism and Drug Interaction Studies

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Compound of Interest		
Compound Name:	Deucravacitinib hydrochloride	
Cat. No.:	B12776503	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the CYP450 metabolism of deucravacitinib and its potential for drug-drug interactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway of deucravacitinib?

A1: Deucravacitinib is primarily metabolized in the liver. The main pathway is N-demethylation, which is mediated by the cytochrome P450 enzyme CYP1A2, leading to the formation of its major active metabolite, BMT-153261.[1][2][3][4][5][6][7] Other enzymes, including CYP2B6, CYP2D6, carboxylesterase (CES) 2, and uridine glucuronyl transferase (UGT) 1A9, contribute to a lesser extent to its metabolism.[2][3][4][5][6][7]

Q2: Does deucravacitinib have a significant potential for inhibiting or inducing CYP450 enzymes?

A2: Based on in vitro studies, deucravacitinib is not considered a clinically significant inhibitor or inducer of major CYP450 enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, or CYP3A4.[8]

Q3: What are the known clinically significant drug-drug interactions with deucravacitinib related to CYP450 metabolism?



A3: While deucravacitinib itself has a low propensity for causing CYP-mediated drug interactions, its metabolism can be affected by potent inhibitors or inducers of CYP1A2. However, dedicated clinical studies have shown that co-administration with fluvoxamine (a strong CYP1A2 inhibitor) or ritonavir (a CYP1A2 inducer) did not result in clinically significant changes in deucravacitinib pharmacokinetics.[8]

Q4: What is the pharmacokinetic profile of deucravacitinib and its major metabolite?

A4: Deucravacitinib exhibits dose-proportional pharmacokinetics.[4][7] Following oral administration, it is well-absorbed with an absolute bioavailability of 99%.[5][7] The major active metabolite, BMT-153261, has a circulating exposure that is approximately 20% of the total drug-related components.[2][3][4][5][7]

Pharmacokinetic Parameters of Deucravacitinib and BMT-153261

Parameter	Deucravacitinib (6 mg once daily)	BMT-153261 (at steady state)
Cmax	45 ng/mL[4][5][7]	5 ng/mL[4][5][7]
AUC24	473 ng·hr/mL[4][5][7]	95 ng·hr/mL[4][5][7]
Tmax	2-3 hours[4][5][7]	Not specified
Half-life (t1/2)	10 hours[2][5][6]	Not specified
Protein Binding	82-90%[5][6]	Not specified

Troubleshooting Guides

Issue 1: High variability in in vitro metabolism of deucravacitinib in human liver microsomes.

- Potential Cause: Inconsistent activity of CYP1A2 in different lots of human liver microsomes.
- Troubleshooting Steps:
 - Standardize Microsome Lots: Use a single, well-characterized lot of pooled human liver microsomes for all related experiments to minimize inter-lot variability.



- Activity Verification: Before initiating the main experiment, perform a preliminary assay with a known CYP1A2 substrate (e.g., phenacetin) to confirm the enzymatic activity of the microsome lot.
- Optimize Incubation Conditions: Ensure consistent incubation times, protein concentrations, and cofactor (NADPH) concentrations across all wells and experiments.

Issue 2: Difficulty in detecting the BMT-153261 metabolite in in vitro assays.

- Potential Cause: Low turnover rate of deucravacitinib to BMT-153261 in the in vitro system, or insensitive analytical method.
- Troubleshooting Steps:
 - Increase Incubation Time/Protein Concentration: Cautiously increase the incubation time or microsomal protein concentration to allow for greater metabolite formation. Be mindful of potential decreases in enzyme activity over longer incubations.
 - Use a More Sensitive Analytical Method: Employ a highly sensitive analytical method such as LC-MS/MS for the detection and quantification of BMT-153261.[9]
 - Include a Positive Control: Use a known substrate for CYP1A2 that produces a readily detectable metabolite to ensure the assay system is functioning correctly.

Issue 3: Unexpected inhibition of deucravacitinib metabolism in the presence of a test compound.

- Potential Cause: The test compound is a direct or time-dependent inhibitor of CYP1A2.
- Troubleshooting Steps:
 - Perform a Direct Inhibition Assay: Conduct a specific CYP1A2 inhibition assay using a probe substrate to determine the IC50 of the test compound for CYP1A2.
 - Investigate Time-Dependent Inhibition (TDI): If direct inhibition is observed, perform a TDI
 assay to assess if the inhibitory effect increases with pre-incubation time.



 Consider Non-CYP Pathways: If CYP1A2 inhibition is ruled out, consider the possibility that the test compound may be inhibiting other minor metabolic pathways of deucravacitinib.

Experimental Protocols

Protocol 1: In Vitro CYP1A2 Inhibition Assay for a Test Compound with Deucravacitinib

This protocol is adapted from standard fluorometric-based CYP1A2 inhibition assays.

- 1. Materials:
- Recombinant human CYP1A2 enzyme
- CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)
- NADPH regenerating system
- Test compound and deucravacitinib dissolved in a suitable solvent (e.g., DMSO)
- Potassium phosphate buffer (pH 7.4)
- 96-well microplate
- Fluorescence plate reader
- 2. Method:
- Prepare a master mix containing the potassium phosphate buffer, recombinant CYP1A2 enzyme, and the CYP1A2 substrate.
- Add the test compound at various concentrations to the wells of the microplate. Include a positive control inhibitor (e.g., α-naphthoflavone) and a vehicle control.
- Add deucravacitinib to the appropriate wells.
- Initiate the reaction by adding the NADPH regenerating system to all wells.
- Incubate the plate at 37°C for a predetermined time.



- Stop the reaction by adding a suitable stop solution (e.g., acetonitrile).
- Measure the fluorescence of the metabolite at the appropriate excitation and emission wavelengths.
- Calculate the percent inhibition and determine the IC50 value for the test compound.

Protocol 2: Metabolite Identification of Deucravacitinib in Human Liver Microsomes

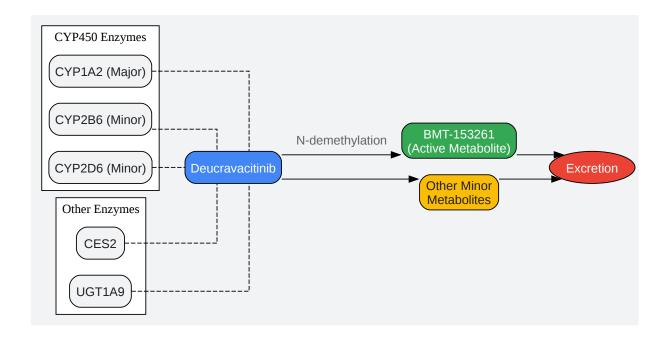
This protocol outlines a general procedure for identifying metabolites of deucravacitinib.

- 1. Materials:
- Pooled human liver microsomes
- Deucravacitinib
- NADPH
- Potassium phosphate buffer (pH 7.4)
- Acetonitrile (for quenching the reaction)
- LC-MS/MS system
- 2. Method:
- Prepare an incubation mixture containing human liver microsomes, potassium phosphate buffer, and deucravacitinib.
- Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate the metabolic reaction by adding NADPH.
- Incubate at 37°C for a specified time (e.g., 60 minutes).
- Terminate the reaction by adding an equal volume of cold acetonitrile.
- Centrifuge the samples to pellet the protein.



 Analyze the supernatant by LC-MS/MS to identify potential metabolites by comparing the mass spectra of the samples with and without NADPH, and against a reference standard of BMT-153261 if available.

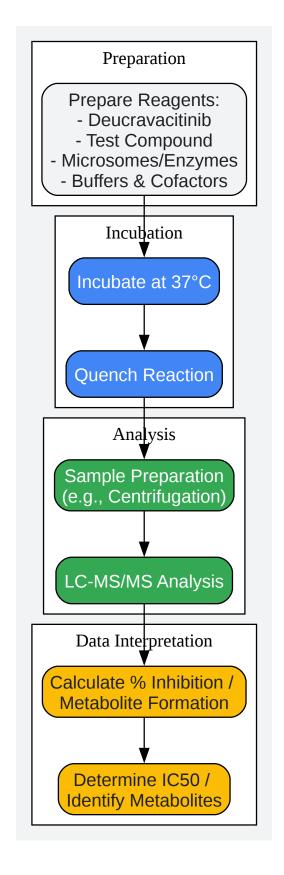
Visualizations



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Caption: Metabolic pathway of Deucravacitinib.





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Caption: General workflow for in vitro drug interaction studies.



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